molecular formula C17H14N2O2S B609859 Pcna-I1

Pcna-I1

カタログ番号: B609859
分子量: 310.4 g/mol
InChIキー: NZWTWRNHYZNWNW-VCHYOVAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Overview of Proliferating Cell Nuclear Antigen (PCNA) as a Molecular Hub in Cellular Processes

PCNA is an evolutionarily conserved protein found in all eukaryotic species and Archaea. nih.gov It is a non-histone acidic nuclear protein that plays a key role in the control of eukaryotic DNA replication. ebi.ac.uk PCNA functions as a molecular hub by interacting with a wide array of proteins, coordinating their activities at sites of DNA metabolism. nih.govresearchgate.net

PCNA's Role in DNA Replication, Repair, and Cell Cycle Control

PCNA is essential for DNA replication, acting as a processivity factor for DNA polymerase δ, the primary enzyme responsible for leading strand synthesis. nih.govebi.ac.ukwikipedia.org Beyond replication, PCNA is deeply involved in various DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), translesion synthesis (TLS), and homologous recombination (HR). nih.govplos.orgmdpi.com Its involvement in these processes underscores its critical role in maintaining genome stability. numberanalytics.com PCNA also plays a significant part in cell cycle control, with its expression correlating with cell proliferation and DNA replication. nih.gov It interacts with cell cycle regulators like cyclin-dependent kinases (CDKs) and the CDK inhibitor p21. nih.govrupress.org

PCNA as a Sliding Clamp for DNA Polymerases

A key function of PCNA is its role as a sliding clamp. nih.govplos.orgnih.gov PCNA forms a ring-shaped homotrimer that encircles double-stranded DNA. wikipedia.orgplos.orgnih.gov This toroidal structure allows it to slide along the DNA template, tethering DNA polymerases and other enzymes to the DNA. wikipedia.orgwikipedia.org This interaction dramatically increases the processivity of DNA polymerases, enabling the synthesis of long stretches of DNA without dissociation. wikipedia.orgproteopedia.org The loading of PCNA onto DNA is facilitated by the ATP-dependent clamp loader, replication factor C (RFC), at primer-template junctions or DNA nicks. wikipedia.orgpnas.orgelifesciences.org

PCNA as a Scaffold for DNA Repair and Chromatin Remodeling Proteins

In addition to its role as a sliding clamp, PCNA serves as a mobile platform and scaffold, recruiting numerous proteins involved in DNA repair, chromatin remodeling, and other DNA metabolic processes to the replication fork and sites of DNA damage. researchgate.netwikipedia.orgplos.orgnih.gov This scaffolding function is crucial for coordinating the complex series of events required for accurate DNA replication and repair. Proteins involved in Okazaki fragment maturation, translesion synthesis, nucleotide excision repair, homologous recombination, and mismatch repair all interact with PCNA. nih.govplos.org PCNA also interacts with proteins involved in chromatin assembly and epigenetics. researchgate.netwikipedia.org

PCNA Interactions via Interdomain Connecting Loop (IDCL)

A primary mode of interaction between PCNA and its binding partners is through specific motifs, most notably the PCNA-interacting peptide (PIP) box. wikipedia.orgjmb.or.krkenyon.edu The PIP box typically interacts with a hydrophobic pocket and the interdomain connecting loop (IDCL) on the outer surface of the PCNA ring. kenyon.eduresearchgate.net The IDCL is a flexible region linking the two domains of each PCNA monomer. kenyon.edubiorxiv.org This interaction facilitates the recruitment and coordination of a vast network of proteins involved in PCNA's diverse functions. researchgate.net While the PIP box is a common interaction motif, other regions of PCNA, including the C-terminal domain and potentially the N-terminal domain, can also be involved in protein interactions. proteopedia.orgembopress.org

PCNA Localization and Dynamics (Nuclear vs. Cytoplasmic)

PCNA is predominantly found in the nucleus, particularly during the S phase of the cell cycle when DNA replication occurs. wikipedia.orgrupress.org Its nuclear localization is essential for its roles in DNA replication and repair. However, PCNA has also been observed in the cytoplasm, and its subcellular localization can be dynamic, influenced by factors such as cell differentiation and stress. rupress.orgapimtherapeutics.comnih.gov For instance, in differentiating neutrophils, PCNA translocates from the nucleus to the cytoplasm, where it has been implicated in regulating neutrophil survival. rupress.orgnih.gov This nuclear-to-cytoplasmic relocalization can be mediated by a CRM1-dependent nuclear export sequence. nih.gov Cytoplasmic PCNA has also been observed in the actin belt in osteoclasts and has been suggested to interact with β-actin. nih.govresearchgate.net

Rationale for Targeting PCNA in Disease States

The central and multifaceted role of PCNA in processes vital for cell proliferation and survival makes it an attractive target for therapeutic intervention, particularly in diseases characterized by uncontrolled cell growth, such as cancer. apimtherapeutics.comnih.govnih.gov Cancer cells often exhibit high levels of PCNA expression and are heavily reliant on its functions for rapid proliferation and survival, including enhanced DNA repair mechanisms that can contribute to chemotherapy resistance. aacrjournals.orgmdpi.complos.org Targeting PCNA or its interactions can potentially disrupt DNA replication and repair, induce DNA damage and apoptosis, and inhibit tumor cell growth. nih.govnih.govaacrjournals.org The potential for selectively targeting cancer cells lies in the observation that PCNA may be overexpressed or differentially modified in malignant cells compared to normal cells. mdpi.complos.org Furthermore, interfering with specific PCNA-protein interactions, rather than inhibiting all PCNA functions, might offer a strategy to selectively impact cancer cells while minimizing toxicity to healthy cells. apimtherapeutics.com

特性

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Pcna-i1 Action at the Molecular and Cellular Level

Direct Binding to PCNA Trimers and Stabilization of the Homotrimeric Structure

Pcna-I1 exerts its effects by directly binding to PCNA trimers. nih.govnih.govnih.govaacrjournals.orgcaymanchem.com This binding is selective for the trimeric form of PCNA. nih.govnih.gov Studies using microscale thermophoresis technology and surface plasmon resonance have confirmed the direct binding of this compound to recombinant PCNA trimers. nih.gov The binding affinity of this compound to PCNA trimers has been reported with dissociation constants (Kd) ranging from approximately 0.2 to 0.4 μM. nih.govnih.govcaymanchem.comselleckchem.comresearchgate.netselleckchem.comrndsystems.com

Specific Binding Interface and Residues Involved (e.g., Arg146, Asp86, Lys110)

Molecular modeling and docking analyses have provided insights into the specific interface and residues involved in the binding of this compound to PCNA. This compound is predicted to bind at the interface between two PCNA monomers within the trimer. plos.orgplos.orgresearchgate.net Specific residues predicted to interact with this compound include Arg146, Asp86, and Lys110. nih.govplos.org An O-N hydrogen bond is predicted to form between this compound and Arg146 of one PCNA monomer. nih.govplos.orgresearchgate.net A N-O hydrogen bond is predicted between this compound and Asp86 of an adjacent PCNA monomer. nih.govplos.orgresearchgate.net Additionally, a strong nonpolar interaction is predicted between the lipophilic aroyl hydrazone of a naphthol group on this compound and carbons dominated by Lys110 of the adjacent monomer. nih.govplos.orgresearchgate.net

Promotion of SDS-Refractory PCNA Trimers

A notable effect of this compound binding is the promotion of SDS-refractory PCNA trimers. nih.govnih.govresearchgate.netresearchgate.net This indicates that this compound stabilizes the homotrimeric structure of PCNA, making it more resistant to denaturation by sodium dodecyl sulfate (SDS). nih.govnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.netgrantome.comoncotarget.complos.orgresearchgate.net

Interference with PCNA Dynamics and Function

Beyond direct binding and trimer stabilization, this compound interferes with the dynamic behavior and function of PCNA within the cell.

Reduction of Chromatin-Associated PCNA

This compound has been shown to dose- and time-dependently reduce the level of chromatin-associated PCNA in cells. nih.govnih.govnih.govaacrjournals.orgcaymanchem.comresearchgate.netrndsystems.comresearchgate.netoncotarget.complos.orgspandidos-publications.combiorxiv.orgsigmaaldrich.comtargetmol.com This reduction in chromatin association is a key mechanism by which this compound exerts its cellular effects. nih.govnih.govnih.govaacrjournals.orgcaymanchem.comresearchgate.netrndsystems.comresearchgate.netgrantome.comoncotarget.complos.orgbiorxiv.orgsigmaaldrich.comtargetmol.com

Data on the dose-dependent reduction of chromatin-associated PCNA by this compound can be illustrated as follows:

This compound ConcentrationEffect on Chromatin-Associated PCNA
0.5 μM or higherDose-dependent reduction observed nih.gov

This effect has been observed in various cell lines, including LNCaP, HeLa, and A375 cells. nih.gov

Inhibition of PCNA Relocalization and Chromatin Association

This compound interferes with the relocalization of PCNA, particularly its movement to chromatin. nih.govnih.govresearchgate.netresearchgate.netgrantome.comspandidos-publications.combiorxiv.orgnih.govoncotarget.com PCNA must relocalize to specific cellular compartments, such as DNA replication forks or DNA repair foci on chromatin, to perform its functions. nih.govgrantome.com By inhibiting this relocalization and subsequent chromatin association, this compound effectively causes a functional depletion of PCNA at these sites. nih.govgrantome.com

Attenuation of PCNA Linearization or Monomerization

To be functionally loaded onto DNA, the ring-shaped PCNA trimer typically undergoes a process involving linearization or monomerization, facilitated by replication factor C (RFC). nih.govgrantome.com this compound has been reported to interfere with or attenuate this linearization or monomerization process. researchgate.netspandidos-publications.comnih.gov By stabilizing the trimeric form and interfering with the necessary conformational changes for DNA loading, this compound further contributes to the reduction of chromatin-associated PCNA and the inhibition of PCNA function in processes like DNA replication and repair. nih.govresearchgate.netgrantome.comspandidos-publications.comnih.gov

Disruption of Protein-Protein Interactions Involving PCNA

PCNA acts as a central hub for interacting with a multitude of proteins involved in DNA replication, repair, and cell cycle regulation, often through specific motifs like the PIP-box. wikipedia.orgplos.org this compound's binding to the PCNA trimer interface and its stabilizing effect are thought to interfere with these crucial protein-protein interactions. plos.orgnih.gov While this compound stabilizes the PCNA trimer, it also reduces the association of PCNA with chromatin in cells in a dose- and time-dependent manner. nih.govnih.govresearchgate.net This reduced chromatin association is a key mechanism by which this compound disrupts the recruitment and function of PCNA-interacting proteins at sites of DNA activity.

In the context of Herpes Simplex Virus type 1 (HSV-1) infection, this compound treatment has been shown to decrease the association of various viral and cellular proteins with viral DNA. plos.orgnih.govforagerone.com This includes a notable decrease in the association of the viral DNA polymerase UL30 and other known PCNA-interacting proteins with viral DNA. plos.orgnih.gov This disruption of protein recruitment to viral replication forks contributes to the observed effects of this compound on viral replication. plos.orgnih.gov

Impact on DNA Metabolism

The disruption of PCNA's interactions and its reduced chromatin association by this compound have significant consequences for DNA metabolic processes, particularly DNA replication.

Inhibition of DNA Replication

PCNA is essential for efficient DNA replication in eukaryotic cells, acting as a processivity factor for DNA polymerases. wikipedia.orgnih.gov this compound treatment leads to the attenuation of DNA replication in cells. tocris.comrndsystems.com This inhibitory effect on DNA replication is observed across various cell types, including tumor cells and cells infected with certain viruses. nih.govplos.org

Reduction in BrdU Uptake

A direct measure of DNA replication activity is the incorporation of thymidine analogs like Bromodeoxyuridine (BrdU) into newly synthesized DNA. Studies have demonstrated that this compound treatment results in a dose-dependent reduction in BrdU uptake in cells. nih.govnih.govresearchgate.netscispace.comresearchgate.net This reduction in BrdU incorporation provides clear evidence of this compound's ability to inhibit DNA synthesis.

Cell LineThis compound IC₅₀ for BrdU Incorporation (µM)Reference
PC-30.51 nih.gov
LNCaP0.45 nih.gov
Decreased Association of Viral DNA Polymerase UL30 with Viral DNA (in viral contexts)

In the case of HSV-1 infection, the viral DNA polymerase UL30 is crucial for viral DNA synthesis. mdpi.comnih.gov PCNA is known to associate with HSV-1 replication forks and is necessary for productive infection. plos.orgplos.org this compound treatment leads to a decreased association of the viral DNA polymerase UL30 with viral DNA. plos.orgnih.govforagerone.comresearchgate.net This reduced recruitment of UL30 to the sites of viral DNA replication is a key factor in this compound's inhibition of HSV-1 DNA replication. plos.orgnih.gov

Replication Stress Induction

Inhibiting PCNA function, such as through treatment with this compound, can lead to the induction of replication stress. frontiersin.orgnih.govaacrjournals.org Replication stress occurs when the progression of replication forks is impeded, leading to potential DNA damage. aacrjournals.orgaacrjournals.org The attenuation of PCNA association with chromatin by this compound is thought to contribute to this stress by interfering with the proper assembly and function of the replication machinery. nih.govaacrjournals.orgaacrjournals.org

Fork Stalling

A direct consequence of replication stress is the stalling of replication forks. aacrjournals.orgaacrjournals.org this compound's interference with PCNA function at replication forks can result in prolonged stalling of these forks. aacrjournals.orgaacrjournals.org This stalling can potentially lead to the collapse of the replication machinery and the formation of DNA double-strand breaks, contributing to the cellular effects observed with this compound treatment. nih.govaacrjournals.orgaacrjournals.org

Effect Observed with this compound TreatmentRelated MechanismReference
Reduced Chromatin-Associated PCNAStabilization of PCNA trimer, interference with loading nih.govnih.govresearchgate.net
Reduced BrdU UptakeInhibition of DNA synthesis nih.govnih.govresearchgate.netscispace.comresearchgate.net
Decreased UL30 Association (HSV-1)Disruption of protein recruitment to viral DNA plos.orgnih.govforagerone.comresearchgate.net
Replication StressImpeded replication fork progression frontiersin.orgnih.govaacrjournals.org
Replication Fork StallingInterference with PCNA function at forks aacrjournals.orgaacrjournals.org

Effects on DNA Repair Pathways

PCNA is a critical component in multiple DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination Repair (HRR), and Mismatch Repair (MMR). nih.govplos.orgmdpi.com this compound interferes with several of these processes.

This compound has been shown to attenuate the repair of DNA double-strand breaks (DSBs) mediated by homologous recombination (HRR). researchgate.netnih.govplos.orgnih.gov Studies using a plasmid-based HRR reporter assay have demonstrated this effect. nih.govnih.gov

Nucleotide excision repair (NER), a pathway involved in removing UV-induced DNA damage like cyclobutane pyrimidine dimers (CPD), is suppressed by this compound. researchgate.netnih.govplos.orgnih.gov This was indirectly examined by assessing the removal of CPD. nih.govnih.gov

This compound interferes with the recruitment of PCNA to chromatin following DNA damage induction, such as by hydrogen peroxide (H2O2). nih.govplos.orgnih.gov H2O2 typically enhances the level of chromatin-bound PCNA in quiescent cells, an effect that is attenuated by PCNA-I1S (a related compound). researchgate.netnih.govplos.orgnih.gov

Treatment with this compound leads to an accumulation of DNA damage. selleckchem.comnih.gov A reliable biomarker for DNA DSBs is the accumulation of γH2AX. nih.govplos.orgbiotechrep.ir Studies have shown that this compound treatment increases γH2AX levels in cells. nih.govplos.org Furthermore, this compound can significantly elevate DNA damage when combined with DNA damaging agents like cisplatin. nih.govplos.orgnih.gov

Here is a representative data point on γH2AX levels:

TreatmentγH2AX Level (Relative to Control)Citation
PCNA-I1S (1 uM)Increased nih.govplos.org
Cisplatin (5 uM)Increased nih.govplos.org
PCNA-I1S + CisplatinSignificantly Elevated nih.govplos.orgnih.gov
Interference with PCNA Recruitment to Chromatin upon DNA Damage (e.g., H2O2)

Modulation of Cell Cycle Progression

PCNA is involved in regulating the cell cycle. oup.compnas.org this compound has been observed to modulate cell cycle progression. medchemexpress.com

Targeting PCNA with this compound has been shown to induce cell cycle arrest in the S and G2/M phases. nih.govplos.org This arrest contributes to the inhibition of cell growth observed with this compound treatment. nih.gov

Activation of Cell Cycle Checkpoints (e.g., Chk2)

Treatment with this compound has been shown to activate DNA damage response pathways, including the activation of cell cycle checkpoints. A significant finding is the activation of Checkpoint kinase 2 (Chk2) following this compound treatment aacrjournals.orgaacrjournals.org. Chk2 is a key kinase involved in the DNA damage response and cell cycle regulation, particularly in mediating arrest in the G1 and G2 phases in response to DNA double-strand breaks researchgate.netmdpi.com.

Research indicates that the inhibitory effects of this compound on DNA replication and the resulting S and G2/M phase arrest implicate the induction of replication stress and stalling of replication forks aacrjournals.orgaacrjournals.org. This replication stress can lead to the accumulation of DNA damage, specifically DNA double-strand breaks, which are potent activators of the ATM-Chk2 pathway aacrjournals.orgaacrjournals.orgresearchgate.netmdpi.com.

Consistent with the induction of DNA damage and replication stress, treatment with this compound has been shown to enhance the phosphorylation of Chk2 in various cancer cell lines aacrjournals.orgnih.gov. This phosphorylation signifies the activation of Chk2. Activated Chk2, in turn, contributes to cell cycle arrest by inhibiting key cell cycle regulators, such as CDC25 phosphatases, which are necessary for progression through the cell cycle mdpi.comoup.com.

Furthermore, the activation of Chk2 by this compound is linked to an increase in the expression and phosphorylation of p53 aacrjournals.orgaacrjournals.org. The tumor suppressor protein p53 plays a crucial role in mediating cell cycle arrest and apoptosis in response to DNA damage researchgate.net. The observed increase in the DNA double-strand break marker γH2AX in cells treated with this compound further supports the notion that this compound induces DNA damage, leading to the activation of DNA damage checkpoints, including the Chk2 pathway aacrjournals.orgaacrjournals.orgnih.gov.

Comparative Analysis with Other Pcna Modulators

Distinction from T2AA (PIP-Box Inhibitor)

Pcna-I1 and T2AA represent two distinct classes of PCNA inhibitors, differing significantly in their binding sites, mechanisms, and effects on cellular and viral processes.

Different Binding Sites and Mechanisms of Action

T2AA is known to inhibit PCNA protein-protein interactions by binding within the interdomain connecting loop (IDCL) where proteins containing the PIP-box motif typically interact. plos.orgnih.govnih.govresearcher.liferesearchgate.netplos.org Two molecules of T2AA have been found to bind to a PCNA monomer. plos.org

In contrast, this compound is predicted to bind to the interface between two PCNA monomers. plos.orgnih.govresearchgate.netplos.org Molecular modeling suggests specific interactions, including hydrogen bonds with Asp86 and Arg146 of adjacent monomers, and nonpolar interactions with residues dominated by Lys110. researchgate.net This binding event stabilizes the PCNA homotrimer and may interfere with protein-protein interactions by a different mechanism than T2AA. nih.govnih.govresearcher.liferesearchgate.netplos.org

Differential Effects on DNA Replication and Gene Expression

Studies have shown that this compound and T2AA have differential effects on DNA replication and gene expression, particularly in the context of viral infection. This compound treatment in infected cells results in a strong inhibition of viral DNA replication. nih.govnih.gov This is consistent with its predicted mechanism of stabilizing the PCNA trimer and interfering with processes requiring PCNA movement or monomerization. This compound also causes a block in viral DNA replication, which subsequently leads to reduced leaky late and late viral gene expression. nih.govplos.org

T2AA treatment, while affecting viral processes, has little to no effect on viral DNA replication in some contexts. nih.govnih.gov Instead, T2AA treatment primarily results in reduced late viral gene expression and infectious virus production. nih.govnih.gov This suggests that T2AA's inhibition of PIP-box interactions impacts later stages of the viral life cycle, potentially affecting transcription regulatory factors. nih.govnih.govresearcher.life

In terms of cellular DNA replication, under noncytotoxic conditions, this compound inhibits cellular DNA replication, while T2AA has a more modest effect. plos.org

Distinct Impact on Protein Recruitment to Viral DNA

The differing mechanisms of action lead to distinct impacts on protein recruitment to viral DNA. During this compound treatment, several proteins normally enriched at viral replication forks show reduced abundance on replicated viral DNA, with a notable effect on the viral DNA polymerase UL30. nih.govnih.gov Interestingly, there is an observed increase in the recruitment of host DNA repair proteins like Rad50 and Mre11 to viral DNA in the presence of this compound, consistent with the observed viral DNA replication defect. nih.govplos.org

T2AA inhibition, on the other hand, causes decreased association of the viral base excision repair factor UL2 and transcription regulatory factors, including components of the host Integrator complex, with viral DNA. nih.govnih.govresearcher.life This aligns with T2AA's mechanism of inhibiting PIP-box-mediated interactions.

Below is a table summarizing the key distinctions between this compound and T2AA:

FeatureThis compoundT2AA
Binding Site Interface between PCNA monomers plos.orgnih.govresearchgate.netplos.orgPCNA IDCL (PIP-box binding cavity) plos.orgnih.govnih.govresearcher.liferesearchgate.netplos.org
Mechanism of Action Stabilizes PCNA trimer, interferes with protein interactions nih.govnih.govresearcher.liferesearchgate.netplos.orgInhibits PIP-box mediated protein interactions nih.govnih.govresearcher.liferesearchgate.netplos.org
Effect on Viral DNA Replication Strong inhibition nih.govnih.govLittle to no effect nih.govnih.gov
Effect on Viral Gene Expression Reduced leaky late and late gene expression nih.govplos.orgReduced late gene expression nih.govnih.gov
Impact on UL30 (Viral Polymerase) Decreased association with viral DNA nih.govnih.govNot specifically noted as decreased
Impact on UL2 (Viral UDG) Not specifically noted as decreasedDecreased association with viral DNA nih.govnih.govresearcher.life
Impact on Rad50/Mre11 Increased recruitment to viral DNA nih.govplos.orgNot specifically noted as increased

Comparison with PCNA-I1S (More Potent Analog)

PCNA-I1S is an analog of this compound that has been identified through structure-activity relationship (SAR) analysis as a more potent PCNA inhibitor. spandidos-publications.comresearchgate.netresearchgate.netnih.gov Both this compound and PCNA-I1S are described as small-molecule PCNA inhibitors that bind to PCNA trimers at the interfaces of two monomers, stabilize the trimer structure, interfere with PCNA linearization or monomerization, and attenuate PCNA relocalization and chromatin association. spandidos-publications.comresearchgate.net

PCNA-I1S has demonstrated greater potency than this compound in suppressing cell growth and stabilizing the PCNA trimer structure. researchgate.netnih.gov For instance, PCNA-I1S has been shown to attenuate androgen receptor (AR) transcriptional activity and the expression of AR target genes like PSA and p21/WAF, similar to T2AA, but was identified as more potent. spandidos-publications.com Studies have also shown that PCNA-I1S can induce DNA damage, inhibit DNA repair, and enhance DNA damage induced by other agents. nih.govoncotarget.com

Comparison with Other PCNA-Targeting Agents (e.g., AOH1160, ATX-101, R9-AR-PIP)

This compound is part of a broader landscape of PCNA-targeting agents, each with distinct characteristics.

AOH1160 is described as a potent oral small molecule PCNA inhibitor that targets a surface pocket partly delineated by the L126-Y133 region of PCNA, sometimes referred to as 'cancer-associated PCNA' (caPCNA). researchgate.netescholarship.orgnih.govmedchemexpress.com AOH1160 selectively kills many types of cancer cells without causing significant toxicity to nonmalignant cells. nih.gov Its mechanism involves interfering with DNA replication, blocking homologous recombination-mediated DNA repair, causing cell cycle arrest, and inducing apoptosis in cancer cells. nih.govmedchemexpress.com While both this compound and AOH1160 inhibit DNA replication and affect DNA repair, their specific binding sites and the precise mechanisms by which they achieve these effects differ.

ATX-101 is a cell-penetrating peptide that comprises the APIM motif, along with cell penetration and nuclear localization domains. apimtherapeutics.com It targets PCNA/APIM-containing protein complexes, thereby impairing interactions between PCNA and proteins that bind via the APIM motif. apimtherapeutics.com This mechanism is distinct from both this compound (inter-monomer interface) and T2AA (PIP-box in IDCL). ATX-101 has been shown to potentiate the action of various anti-cancer drugs by affecting DNA repair and tolerance mechanisms, DNA damage signaling, and other cellular pathways. apimtherapeutics.com

R9-AR-PIP is a small peptide designed to mimic the PIP-box found in the Androgen Receptor (AR). spandidos-publications.comoncotarget.comnih.govnih.govoncotarget.com It binds to PCNA, specifically targeting the interaction between PCNA and AR. spandidos-publications.comnih.govnih.govoncotarget.com This peptide inhibits AR transcriptional activity and the expression of AR target genes, as well as the growth of AR-expressing cells. spandidos-publications.comnih.govnih.govoncotarget.com R9-AR-PIP represents a targeted approach to disrupt specific PCNA-protein interactions, unlike the broader mechanisms of this compound or T2AA.

The table below provides a comparison of the binding sites and mechanisms of action for several PCNA modulators:

CompoundTypePrimary Binding Site/TargetMechanism of Action
This compound Small MoleculeInterface between PCNA monomers plos.orgnih.govresearchgate.netplos.orgStabilizes PCNA trimer, interferes with protein interactions nih.govnih.govresearcher.liferesearchgate.netplos.org
T2AA Small MoleculePCNA IDCL (PIP-box binding cavity) plos.orgnih.govnih.govresearcher.liferesearchgate.netplos.orgInhibits PIP-box mediated protein interactions nih.govnih.govresearcher.liferesearchgate.netplos.org
PCNA-I1S Small MoleculeInterface between PCNA monomers spandidos-publications.comresearchgate.netMore potent than this compound; Stabilizes PCNA trimer, interferes with protein interactions spandidos-publications.comresearchgate.net
AOH1160 Small MoleculecaPCNA surface pocket (L126-Y133 region) researchgate.netescholarship.orgnih.govInterferes with DNA replication, blocks homologous recombination repair nih.govmedchemexpress.com
ATX-101 PeptidePCNA/APIM-containing protein complexes apimtherapeutics.comImpairs PCNA interaction with APIM-containing proteins apimtherapeutics.com
R9-AR-PIP PeptidePCNA (mimics AR PIP-box) spandidos-publications.comnih.govnih.govoncotarget.comDisrupts PCNA-AR interaction spandidos-publications.comnih.govnih.govoncotarget.com

Methodological Approaches in Pcna-i1 Research

In Vitro Studies

In vitro studies provide controlled environments to investigate the direct effects of PCNA-I1 on cells and their molecular machinery.

Cell viability and growth inhibition assays are fundamental methods used to determine the cytotoxic or cytostatic effects of a compound on cell populations. Assays such as the MTT assay and Cell Titer Glo assay measure metabolic activity or ATP content, respectively, as indicators of viable cells. Studies have shown that this compound inhibits cell viability and proliferation in a range of cancer cell lines derived from various tissue types, including prostate, lung, melanoma, breast, colon, ovarian, pancreatic, and glioblastoma. nih.govtocris.comspandidos-publications.comselleckchem.comrndsystems.com

Assay TypeMeasured OutcomeObserved Effect of this compoundRelevant Cell LinesCitations
MTT AssayCell Viability/ProliferationInhibitionProstate cancer, various cancer cell lines tocris.comrndsystems.com
Cell Titer GloCell GrowthInhibitionLung cancer cell lines spandidos-publications.com
General ViabilityCell Viability/ProliferationInhibitionProstate, lung, melanoma, breast, colon, ovarian, pancreatic, glioblastoma nih.govselleckchem.com

DNA replication assays are employed to assess the compound's effect on the process of DNA synthesis. Techniques like BrdU uptake measure the incorporation of a thymidine analog into newly synthesized DNA, while qPCR for viral genomes quantifies the increase in viral DNA copy number during infection. This compound has been shown to inhibit DNA synthesis and replication in various cancer cell lines. nih.govtocris.comselleckchem.comtargetmol.com Furthermore, it inhibits viral DNA replication in cells infected with Herpes Simplex Virus type 1 (HSV-1) and in HPV-positive cells. nih.govselleckchem.comsynhet.comresearchgate.net Specific methods utilized include BrdU incorporation assays tocris.comselleckchem.com and qPCR to measure viral genomes. synhet.comresearchgate.net

Assay TypeMeasured OutcomeObserved Effect of this compoundRelevant Context/Cell TypeCitations
BrdU uptake/incorporationDNA ReplicationInhibitionCancer cell lines, melanoma tocris.comselleckchem.com
qPCR for viral genomesViral DNA ReplicationInhibitionHSV-1 infected cells synhet.comresearchgate.net
General DNA Replication AssaysDNA Synthesis/ReplicationInhibitionVarious cancer cell lines nih.govtargetmol.com
Viral DNA Replication AssaysViral DNA ReplicationInhibitionHSV-1, HPV-positive cells nih.govselleckchem.comsynhet.comresearchgate.net

Assays evaluating DNA damage and repair assess the integrity of the genome and the cell's ability to mend DNA lesions. The formation of γH2AX foci, a phosphorylated histone variant, is a widely used marker for DNA double-strand breaks. Assaying chromatin association of proteins can indicate their involvement in DNA-associated processes like replication and repair. This compound treatment leads to the accumulation of DNA damage, as evidenced by increased γH2AX foci. bertin-bioreagent.com This is linked to this compound's ability to disrupt PCNA's interaction with DNA repair proteins, such as FEN1 and Polη. bertin-bioreagent.com Additionally, this compound inhibits the association of PCNA with chromatin.

Assay TypeMeasured OutcomeObserved Effect of this compoundMechanism/ContextCitations
γH2AX fociDNA Damage AccumulationIncreased foci formationDue to inhibited interaction with DNA repair proteins bertin-bioreagent.com
Chromatin associationPCNA localization to chromatinInhibition of associationInterference with PCNA function in DNA processes
Interaction studiesPCNA interaction with repair proteinsDisruption (e.g., FEN1, Polη)Leads to DNA damage accumulation bertin-bioreagent.com

Cell cycle analysis, often performed using flow cytometry, determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps identify if a compound causes cell cycle arrest at a specific stage. This compound has been shown to induce S-phase arrest in cancer cells. tocris.comselleckchem.comrndsystems.com Flow cytometry is a common method used to observe this effect. tocris.comrndsystems.com

Assay TypeMeasured OutcomeObserved Effect of this compoundRelevant Cell Types/ContextCitations
Flow CytometryCell Cycle DistributionInduction of S-phase arrestCancer cells tocris.comrndsystems.com
General AnalysisCell Cycle ProgressionS-phase arrestCancer cells selleckchem.comrndsystems.com

Protein-protein interaction studies are crucial for understanding how this compound affects the binding of PCNA to its various partner proteins. While specific assay methods like Co-immunoprecipitation or Proximity Ligation Assay are relevant techniques in this field, studies on this compound have demonstrated that it disrupts the interaction of PCNA with DNA repair proteins. bertin-bioreagent.com Furthermore, this compound disrupts the interaction between the Androgen Receptor (AR) and PCNA. These disruptions are key to the compound's mechanism of action.

Interaction StudiedObserved Effect of this compoundRelevant Context/ProteinsCitations
PCNA-DNA repair protein interactionDisruptione.g., FEN1, Polη bertin-bioreagent.com
PCNA-Androgen Receptor (AR) interactionDisruptionRelevant in prostate cancer signaling

Gene expression analysis measures the levels of specific mRNA transcripts, providing insight into how a compound affects gene activity. Techniques such as quantitative PCR (qPCR) are commonly used for this purpose. This compound has been shown to inhibit the expression of viral late genes, such as VP5, in HSV-1 infected cells. nih.govsynhet.com Additionally, in prostate cancer cells, this compound inhibits the expression of AR target genes, including PSA and FKBP5. qPCR has been utilized to quantify these changes in gene expression. nih.govsynhet.com

Assay TypeGenes AnalyzedObserved Effect of this compoundRelevant Context/Cell TypeCitations
qPCRViral late genes (e.g., VP5)InhibitionHSV-1 infected cells nih.govsynhet.com
qPCRAR target genes (e.g., PSA, FKBP5)InhibitionProstate cancer cells
General AnalysisViral late genesInhibitionHSV-1 nih.govsynhet.com
General AnalysisAR target genesInhibitionProstate cancer

Apoptosis and Autophagy Detection

To assess the ability of this compound to induce programmed cell death, researchers have utilized methods such as Annexin V staining and Western blot analysis. Annexin V staining, typically coupled with propidium iodide (PI) and analyzed by flow cytometry, allows for the quantification of apoptotic and necrotic cell populations aacrjournals.org. Studies have shown that treatment with this compound increases the percentages of apoptotic cells (Annexin V+/PI-) and dead cells (Annexin+/PI+) in cell lines such as LNCaP and PC-3 prostate cancer cells aacrjournals.org.

Western blot analysis is commonly used to examine the expression levels of key proteins involved in apoptosis and autophagy pathways. For instance, the expression of the anti-apoptotic protein Bcl-2 has been analyzed by Western blot in cells treated with this compound aacrjournals.org. Treatment with this compound has been shown to reduce Bcl-2 expression in both LNCaP and PC-3 cells over time, potentially increasing their susceptibility to apoptosis aacrjournals.org.

Autophagy, a type II programmed cell death, has also been investigated in the context of this compound treatment. Immunofluorescent staining has been employed to visualize LC3B puncta, which are indicative of autophagosome formation aacrjournals.org. Western blot analysis has further been used to analyze the expression of autophagy-related proteins in cells treated with this compound aacrjournals.org. This compound treatment has been observed to induce autophagy in certain cell lines, such as PC-3 cells aacrjournals.org.

Clonogenic Assays

Clonogenic assays, also known as colony formation assays, are a standard method to assess the reproductive viability and long-term survival of cells after treatment with a cytotoxic agent like this compound aacrjournals.org, aacrjournals.org. This assay measures the ability of single cells to proliferate and form colonies.

The typical procedure involves seeding a defined number of single-cell suspensions into multi-well plates and allowing them to adhere overnight aacrjournals.org, aacrjournals.org. Cells are then treated with this compound for a specific duration, washed, and cultured for an extended period (e.g., 10 days) to allow surviving cells to form colonies aacrjournals.org. The colonies are subsequently fixed and stained, often with crystal violet, for visualization and counting aacrjournals.org, aacrjournals.org. The number of colonies exceeding a certain size (e.g., ≥50 cells) is counted, and the surviving fraction is calculated relative to untreated control cells aacrjournals.org. Studies using clonogenic assays have demonstrated that this compound treatment reduces the clonogenicity of tumor cells, indicating its cytotoxic effects aacrjournals.org, aacrjournals.org. A short-term exposure to this compound has been shown to be sufficient to produce cytotoxic effects and reduce colony formation aacrjournals.org, aacrjournals.org.

In Vivo Studies

In vivo studies, particularly using xenograft models in immunodeficient mice, are crucial for evaluating the efficacy of this compound in a living system and its potential as a therapeutic agent.

Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunodeficient mice, which lack a functional immune system and can therefore host human cells without rejection aacrjournals.org, aacrjournals.org, researchgate.net, nih.gov. Common models include the use of nude mice or SCID mice aacrjournals.org, aacrjournals.org, researchgate.net, oup.com, researchgate.net. LNCaP tumor xenografts in nude mice have been utilized to investigate the antitumor effects of this compound aacrjournals.org, aacrjournals.org, researchgate.net. These models allow researchers to study the effects of this compound on tumor growth and progression in a complex biological environment aacrjournals.org, aacrjournals.org, researchgate.net.

In in vivo xenograft studies, monitoring tumor growth is a primary outcome measure. Tumor size is typically measured at regular intervals (e.g., twice a week) using calipers aacrjournals.org, aacrjournals.org. Tumor volume is then calculated using a standard formula, commonly (width² × length) / 2 aacrjournals.org, aacrjournals.org. At the termination of the study, tumors may be excised and weighed aacrjournals.org. These measurements provide quantitative data on the effectiveness of this compound in inhibiting tumor growth in vivo. Intravenous administration of this compound has been shown to significantly retard the growth of xenograft tumors aacrjournals.org, aacrjournals.org, researchgate.net.

Immunohistochemistry (IHC) is a technique used to detect the presence and localization of specific proteins in tissue samples. In this compound research, IHC analysis of tumor lesions from xenograft models provides insights into the cellular effects of the compound within the tumor microenvironment aacrjournals.org, aacrjournals.org.

Analysis of PCNA expression by IHC can indicate the proliferative activity of tumor cells aacrjournals.org, aacrjournals.org. Studies have shown that treatment with this compound can reduce the expression of PCNA in tumor tissues aacrjournals.org, aacrjournals.org. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is another crucial IHC technique used to identify apoptotic cells by detecting DNA fragmentation aacrjournals.org, aacrjournals.org, koreamed.org, ijstemcell.com. An increase in TUNEL-positive cells in tumor lesions from this compound-treated mice indicates that the compound induces apoptosis in vivo aacrjournals.org, aacrjournals.org.

Tumor Growth Measurement

Structural Biology Approaches

Structural biology techniques are employed to understand the three-dimensional structure of PCNA and its interactions with binding partners, including inhibitors like this compound. While specific detailed structural data of this compound bound to PCNA were not extensively detailed in the provided snippets, the application of these methods to PCNA itself and its interactions with other molecules provides context for how the binding of this compound might be studied.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques used to determine the atomic structure of proteins elifesciences.org, wikipedia.org, uni-muenchen.de, nih.gov, oup.com. The structure of PCNA as a homotrimer has been solved using these methods elifesciences.org, uni-muenchen.de. Structural studies have also investigated PCNA in complex with various interacting proteins or peptides containing motifs like the PIP-box nih.gov, oup.com.

This compound is known to bind directly to PCNA trimers and stabilize the trimer structure tocris.com, nih.gov, researchgate.net, nih.gov, nih.gov. Binding studies have determined that this compound binds to PCNA trimers with dissociation constants (Kd) in the low micromolar range nih.gov, nih.gov. Docking studies have suggested that the binding pocket for this compound is located at the interface of two individual PCNA monomers nih.gov. Techniques like microscale thermophoresis have been used to measure the binding affinity of this compound to labeled proteins nih.gov. Although high-resolution structural data of the this compound-PCNA complex were not explicitly found, these structural and binding studies are essential for understanding the molecular basis of this compound's inhibitory activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been utilized to predict and analyze the binding mode of this compound to PCNA. In silico docking computations were performed to identify compounds, including this compound, that potentially bind to the interfaces between PCNA monomers. researchgate.net

Docking analysis suggests that this compound binds at the interface between two PCNA monomers. nih.govresearchgate.netresearchgate.netplos.org Specific interactions predicted by these studies include hydrogen bonds and nonpolar interactions. This compound is predicted to form an O-N hydrogen bond with Arginine 146 (Arg146) of one PCNA monomer and a N-O hydrogen bond with Aspartate 86 (Asp86) of an adjacent monomer. nih.govresearchgate.net A strong nonpolar interaction is also predicted between the lipophilic aroyl hydrazone of a naphthol group on this compound and carbons dominated by Lysine 110 (Lys110) of the adjacent monomer. nih.govresearchgate.net These studies indicate that this compound binds to a specific site at the interface of two monomers within the PCNA trimer. nih.govresearchgate.netresearchgate.netplos.orgresearchgate.net

Microscale Thermophoresis and Surface Plasmon Resonance for Binding Affinity Determination

Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are techniques used to experimentally determine the binding affinity between this compound and PCNA.

Microscale Thermophoresis has been used to directly measure the binding affinity between recombinant, fluorescently labeled PCNA and this compound. nih.govaimspress.comaimspress.com Using MST, the dissociation constant (Kd) for the binding of this compound to NT-647-labeled recombinant PCNA was determined to be 0.41 ± 0.17 μM. rndsystems.comcaymanchem.comnih.govaimspress.comaimspress.commedchemexpress.com This indicates a selective binding of this compound to PCNA trimers. nih.gov

Surface Plasmon Resonance technology has also been employed to validate the binding of this compound to PCNA and analyze the kinetic binding constants. nih.govaimspress.comaimspress.com SPR analysis has yielded a Kd value of 0.14 μM for the interaction between this compound and PCNA. nih.gov These SPR experiments support the binding data obtained through MST. aimspress.comaimspress.com

Collectively, both MST and SPR studies demonstrate that this compound binds directly to PCNA with dissociation constants in the low micromolar range, specifically reported between approximately 0.14 μM and 0.41 μM. selleckchem.comrndsystems.comnih.govmedchemexpress.comaimspress.comaimspress.commedchemexpress.com

Here is a summary of binding affinity data:

MethodPCNA LabelingKd (μM)Reference
Microscale ThermophoresisNT-647-labeled PCNA0.41 ± 0.17 nih.govaimspress.comaimspress.com
Surface Plasmon ResonanceNot specified (PCNA immobilized or in solution)0.14 nih.gov
Various (Summary)Not specified~0.2 to 0.4 selleckchem.comnih.govmedchemexpress.com

Interactive Data Table: this compound Binding Affinity to PCNA

Q & A

Q. What experimental frameworks are recommended for investigating PCNA-I1's role in DNA repair mechanisms?

Use the PICO framework (Population: specific cell types; Intervention: this compound treatment; Comparison: untreated or alternative inhibitors; Outcome: DNA repair efficiency) to structure studies. For example, measure replication fork dynamics via single-molecule assays in HeLa cells treated with this compound versus controls . Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the question's rigor .

Q. How can researchers design reproducible experiments to assess this compound's inhibitory activity?

Include detailed protocols for cell culture conditions, dose-response curves, and controls (e.g., siRNA knockdown of PCNA as a comparator). Use standardized assays like EdU incorporation for replication rates. Document raw data and uncertainties (e.g., batch-to-batch variability in compound purity) to enable replication .

Q. What are the best practices for detecting this compound's cellular uptake and target engagement?

Combine immunofluorescence (PCNA localization) with Western blotting (this compound binding efficiency). Validate specificity using PCNA-deficient cell lines. Quantify intracellular concentrations via LC-MS/MS, ensuring calibration against known standards .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound's efficacy in different cancer models?

Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell cycle synchronization methods, hypoxia levels). Use multivariate regression to isolate this compound-specific effects from off-target interactions. Cross-validate findings with orthogonal assays, such as chromatin immunoprecipitation (ChIP) for PCNA-DNA binding .

Q. What methodologies optimize pharmacokinetic profiling of this compound in preclinical studies?

Employ compartmental modeling in murine models to assess absorption, distribution, and half-life. Pair with ex vivo tissue analyses (e.g., liver microsomal stability assays) to predict metabolic clearance. Address ethical rigor by adhering to NIH preclinical guidelines (e.g., sample size justification, blinding protocols) .

Q. How can this compound studies integrate multi-omics data to elucidate its mechanism of action?

Use transcriptomic profiling (RNA-seq) and proteomic screens (mass spectrometry) to map pathways affected by this compound. Apply bioinformatics tools (e.g., Gene Ontology enrichment) to distinguish primary targets from secondary effects. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes .

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects on cell viability?

Apply non-linear regression (e.g., sigmoidal dose-response models) to calculate IC50 values. Include error propagation for technical replicates and Bayesian hierarchical models for heterogeneous cell populations. Report p-values with effect sizes to avoid overinterpretation of significance .

Methodological Challenges and Solutions

Q. How can researchers ensure data transparency when publishing this compound studies?

Deposit raw data (e.g., flow cytometry files, chromatograms) in repositories like Figshare or Zenodo. Provide structured metadata (e.g., instrument settings, software versions) and cite datasets using DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate batch variability in this compound synthesis for longitudinal studies?

Implement quality control workflows (HPLC purity checks, NMR validation) for each batch. Use combinatorial libraries to test structural analogs if batch inconsistencies persist. Collaborate with synthetic chemistry teams to optimize scalable synthesis routes .

Q. How to validate this compound's specificity in complex biological systems?

Combine chemical proteomics (activity-based protein profiling) with genetic validation (shRNA/CRISPR). Use isothermal titration calorimetry (ITC) to quantify binding affinities for PCNA versus off-target proteins. Cross-reference with public databases (e.g., ChEMBL) to rule out polypharmacology .

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